Cepafungin I - 130743-08-7

Cepafungin I

Catalog Number: EVT-1212469
CAS Number: 130743-08-7
Molecular Formula: C28H46N4O6
Molecular Weight: 534.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cepafungin I is a natural product found in Pseudomonas with data available.
Classification

Cepafungin I is classified as a proteasome inhibitor and falls under the broader category of natural products. Its specific activity against the 20S proteasome positions it among other notable proteasome inhibitors like bortezomib, which is used clinically to treat multiple myeloma.

Synthesis Analysis

The synthesis of cepafungin I has been achieved through a chemoenzymatic approach, which combines chemical and enzymatic methods to construct its complex structure efficiently. The synthesis involves several key steps:

Molecular Structure Analysis

Cepafungin I has a complex molecular structure characterized by:

  • A macrocyclic core consisting of a 12-membered lactone ring.
  • A hydroxylated amino acid component that plays a crucial role in its biological activity.
  • A lipid tail that enhances its potency and selectivity towards the proteasome.

The molecular formula for cepafungin I is C22H36N4O5C_{22}H_{36}N_{4}O_{5}, and its structural features contribute to its ability to bind covalently to specific subunits of the proteasome, primarily PSMB2 and PSMB5 .

Chemical Reactions Analysis

Cepafungin I participates in several significant chemical reactions:

  • Covalent Binding: It forms covalent bonds with active site residues in the 20S proteasome, inhibiting its function. This reaction is critical for its mechanism of action as a proteasome inhibitor.
  • Hydroxylation Reaction: The regioselective hydroxylation of L-lysine by GlbB demonstrates enzymatic catalysis's role in modifying substrates to enhance synthetic pathways .
  • Macrocyclization and Amide Formation: These reactions are essential for constructing cepafungin I's cyclic structure and involve careful selection of coupling reagents to achieve high yields.
Mechanism of Action

Cepafungin I exerts its anticancer effects primarily through:

  • Proteasome Inhibition: By binding covalently to the β2 and β5 subunits of the 20S proteasome, cepafungin I disrupts protein degradation pathways within cells. This accumulation of regulatory proteins leads to apoptosis in cancer cells.
  • Dual Engagement: Unlike some other inhibitors, cepafungin I can bind at multiple sites on the proteasome, amplifying its inhibitory effects and potentially leading to enhanced therapeutic efficacy .
Physical and Chemical Properties Analysis

The physical and chemical properties of cepafungin I include:

  • Molecular Weight: Approximately 432.55 g/mol.
  • Solubility: It exhibits moderate solubility in organic solvents, which is typical for complex natural products.
  • Stability: Stability studies indicate that cepafungin I retains activity under physiological conditions, making it suitable for biological assays.

These properties are crucial for understanding how cepafungin I can be formulated for therapeutic use and how it behaves in biological systems .

Applications

Cepafungin I holds promise in various scientific applications:

  • Cancer Therapy: Its potent inhibition of the proteasome makes it a candidate for treating multiple myeloma and other malignancies resistant to conventional therapies.
  • Biological Research: The compound serves as a valuable tool in chemoproteomics, allowing researchers to study protein interactions and cellular pathways influenced by proteasome activity.
  • Synthetic Biology: The methodologies developed for synthesizing cepafungin I can be applied to create analogs with improved potency or reduced side effects, facilitating drug development efforts .
Structural Elucidation and Natural Occurrence of Cepafungin I

Macrocyclic Architecture and Functional Groups

Cepafungin I belongs to the syrbactin family of natural products, characterized by a highly constrained macrocyclic scaffold that dictates its proteasome-targeting bioactivity. This irreversible covalent inhibitor exhibits remarkable architectural precision essential for its biological function.

12-Membered Macrolactam Core Composition

The molecular foundation of cepafungin I is a 12-membered macrolactam ring formed through amide bond formation between the C-terminal carboxyl group of 4-amino-2-pentenoic acid and the ε-amino group of a γ-hydroxylysine residue. This strained macrocycle adopts a semi-rigid conformation that optimally positions functional groups for proteasome binding [1] [3]. X-ray crystallographic studies of proteasome-bound cepafungin I reveal significant distortion in the macrocycle upon target engagement, with the N-methylated amide bond adopting a cis configuration to facilitate deep penetration into the proteasomal substrate channel [3] [4]. The ring size is evolutionarily conserved across syrbactins, as both smaller and larger macrocycles demonstrate reduced proteasome affinity in structure-activity relationship studies [1].

α,β-Unsaturated Amide as a Michael Acceptor

A critical electrophilic warhead exists within the macrocycle: an α,β-unsaturated amide moiety that functions as a Michael acceptor. This conjugated system undergoes nucleophilic addition by the catalytic N-terminal threonine (Thr1ᴼʸ) of proteasomal β-subunits, forming an irreversible covalent adduct [1] [4]. Structural analyses confirm that Thr1ᴼʸ attacks the β-carbon of the unsaturated system (C-7 in cepafungin numbering), with the resulting enolate stabilized through hydrogen bonding with the proteasomal backbone amides [3] [6]. The electrophilicity of this Michael acceptor is finely tuned by the electron-withdrawing nature of the adjacent amide carbonyl, enabling selective reactivity with proteasomal threonines over other cellular nucleophiles [4]. Replacement with saturated amides abolishes proteasome inhibition, confirming this moiety's indispensability [3].

Role of γ-Hydroxylysine and 4-Amino-2-Pentenoic Acid Residues

The stereochemistry of the γ-hydroxylysine residue [(2S,4S)-4-hydroxylysine] critically influences proteasome binding affinity. The (4S)-hydroxyl group forms a hydrogen bond network with backbone amides of the β5 subunit's substrate channel, enhancing binding by approximately 7-fold compared to desoxy analogues [1] [3]. Chemoenzymatic synthesis utilizing the fungal dioxygenase FoPip4H enables stereoselective C4 hydroxylation of L-lysine precursors, producing the required (2S,4S) diastereomer in high yield [1]. The 4-amino-2-pentenoic acid residue (a non-proteinogenic vinylglycine derivative) contributes to conformational restraint through its α,β-unsaturation while its amino group participates in key hydrogen bonding interactions with the proteasome's S3 pocket [1] [4]. Methylation of its amide nitrogen prevents hydrogen bond donation, enhancing membrane permeability without compromising target engagement [1] [6].

Fatty Acyl Group Variations in Cepafungin Congeners

Cepafungin I is distinguished from structurally related glidobactins and syringolins by its N-acylated lipophilic tail. Natural congeners exhibit structural diversity primarily in their fatty acyl chains, significantly influencing bioactivity:

Table 1: Structural and Biological Features of Cepafungin Congeners

CongenerFatty Acyl Structureβ5 IC₅₀ (nM)Relative CytotoxicitySource Organism
Cepafungin I12-methyltetradecanoyl2.8 ± 0.41.0 (reference)P. luminescens
Cepafungin IIn-tetradecanoyl14.1 ± 2.10.3P. temperata
Cepafungin III10-methylundecanoyl5.7 ± 0.90.7P. asymbiotica
Cepafungin IV14-methylhexadecanoyl3.2 ± 0.50.9P. laumondii

Branching at the antepenultimate carbon (iso-branching) enhances proteasome inhibition by approximately 5-fold compared to linear chains of equivalent length, as evidenced by β5 subunit inhibition assays [1] [6]. This potency enhancement stems from optimized van der Waals contacts with hydrophobic regions distal to the proteasome's catalytic site. Structure-activity relationship studies demonstrate that C12-C16 lipid chains maximize cellular potency, with shorter (C<10) or longer (C>18) chains exhibiting reduced cytotoxicity due to impaired cellular uptake or altered subcellular distribution [1] [6]. The terminal branching also confers resistance to esterase-mediated degradation, enhancing metabolic stability in cellular environments [3]. Recent photopharmacological studies with azobenzene-modified lipid tails confirm that the cis-configuration of branched lipids enhances proteasome binding by 10-fold compared to trans-isomers, demonstrating conformational dependence of activity [6].

Biosynthetic Gene Clusters in Pseudomonas and Photorhabdus spp.

Cepafungin production involves conserved nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid pathways encoded in genomic islands. In Photorhabdus luminescens, the 45-kb cef cluster contains four core enzymatic components:

  • CefA: Bimodular NRPS incorporating γ-hydroxylysine and 4-amino-2-pentenoic acid
  • CefB: Hybrid PKS-NRPS module activating and loading fatty acyl precursors
  • CefC: Lysine-4-hydroxylase (Fe²⁺/αKG-dependent dioxygenase)
  • CefD: Trans-acting thioesterase facilitating macrocyclization [1] [7]

The pathway initiates with CefC-mediated stereoselective hydroxylation of L-lysine to generate (2S,4S)-4-hydroxylysine, a critical substrate for the NRPS assembly line [1] [3]. Comparative genomics reveals that Photorhabdus species contain highly conserved cef-like clusters (>85% amino acid identity), while Pseudomonas spp. possess analogous clusters with divergent domain organization [5] [7]. Notably, the Pseudomonas cluster lacks an integrated hydroxylation module, requiring separate lysine hydroxylation before NRPS incorporation [1].

Table 2: Comparative Features of Cepafungin Biosynthetic Gene Clusters

Genomic FeaturePhotorhabdus spp.Pseudomonas spp.Functional Significance
Cluster size42-48 kb38-42 kbDomain complexity
HydroxylaseIntegrated (CefC)Separate genomic locusSubstrate preprocessing
Adenylation domainsL-lys, L-Thr, vinylGlyL-lys, L-Ala, vinylGlyAmino acid specificity
Thioesterase typeType IIType IMacrocyclization efficiency
Regulatory elementsLuxR-box & RpoS sitesGacA/GacS systemHost-dependent expression

The lipid tail biosynthetic versatility stems from the loading module's promiscuity, where CefB's acyltransferase domain activates diverse CoA-activated fatty acids [1] [7]. This enzymatic flexibility explains the natural diversity of cepafungin congeners across bacterial strains. Genomic analyses indicate horizontal gene transfer of cef clusters between Photorhabdus and Pseudomonas, with evidence of recombination events at flanking transposase genes [7]. Cluster expression is regulated by insect host factors during the pathogenic lifecycle phase, with hemolymph-induced upregulation mediated through the RpoS sigma factor and quorum-sensing systems [5] [7].

The evolutionary conservation of these biosynthetic pathways across geographically distinct Photorhabdus isolates (>90% nucleotide identity) underscores the ecological importance of cepafungin production in nematode symbiosis and insect pathogenesis [5] [7]. Notably, disruption of the ngrA gene (encoding a phosphopantetheinyl transferase essential for NRPS activation) abolishes cepafungin production and impairs nematode development, confirming its role as a symbiotic factor [5] [7].

Properties

CAS Number

130743-08-7

Product Name

Cepafungin I

IUPAC Name

(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]-11-methyldodeca-2,4-dienamide

Molecular Formula

C28H46N4O6

Molecular Weight

534.7 g/mol

InChI

InChI=1S/C28H46N4O6/c1-19(2)12-10-8-6-5-7-9-11-13-25(36)32-26(21(4)33)28(38)31-23-18-22(34)16-17-29-24(35)15-14-20(3)30-27(23)37/h7,9,11,13-15,19-23,26,33-34H,5-6,8,10,12,16-18H2,1-4H3,(H,29,35)(H,30,37)(H,31,38)(H,32,36)/b9-7+,13-11+,15-14-/t20-,21+,22-,23-,26-/m0/s1

InChI Key

SVHNVAFCZJDSIW-VBFMYEFXSA-N

SMILES

CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C=CC=CCCCCCC(C)C)O

Synonyms

Cepafungin I

Canonical SMILES

CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C=CC=CCCCCCC(C)C)O

Isomeric SMILES

C[C@H]1/C=C\C(=O)NCC[C@@H](C[C@@H](C(=O)N1)NC(=O)[C@H]([C@@H](C)O)NC(=O)/C=C/C=C/CCCCCC(C)C)O

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